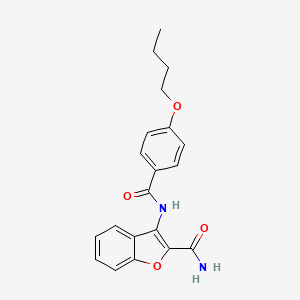

3-(4-Butoxybenzamido)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-butoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-3-12-25-14-10-8-13(9-11-14)20(24)22-17-15-6-4-5-7-16(15)26-18(17)19(21)23/h4-11H,2-3,12H2,1H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQCLWCQXJRLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-Butoxybenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The structural configuration of this compound includes a benzofuran core, an amide linkage, and a butoxy substituent, which may influence its biological interactions.

- Molecular Formula : C_{17}H_{18}N_{2}O_{3}

- Molecular Weight : 298.34 g/mol

- Structural Features : The presence of the butoxy group and the amide functionality is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The amide group is likely to facilitate hydrogen bonding with active sites on proteins, while the hydrophobic butoxy group may enhance binding affinity through hydrophobic interactions.

Antioxidant Activity

Research indicates that compounds in the benzofuran family exhibit significant antioxidant properties. For instance, studies have shown that similar derivatives can scavenge reactive oxygen species (ROS) and protect neuronal cells from oxidative stress. This activity is essential in neuroprotection and may mitigate neurodegenerative diseases.

Neuroprotective Effects

Recent studies exploring related benzofuran derivatives have demonstrated neuroprotective effects against excitotoxicity induced by NMDA receptors. These findings suggest that this compound could potentially exhibit similar protective actions, making it a candidate for further investigation in neurodegenerative disease contexts.

Antimicrobial Properties

There is emerging evidence that benzofuran derivatives possess antimicrobial properties. Compounds with structural similarities to this compound have been studied for their efficacy against various bacterial strains, indicating potential therapeutic applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant ROS scavenging activity | |

| Neuroprotection | Protection against NMDA-induced excitotoxicity | |

| Antimicrobial | Efficacy against Gram-positive bacteria |

Case Study: Neuroprotective Evaluation

In a study focusing on the neuroprotective effects of benzofuran derivatives, several compounds were synthesized and evaluated for their ability to protect neuronal cells from NMDA-induced damage. Among these, compounds with specific substitutions exhibited potent neuroprotective effects comparable to established NMDA antagonists like memantine. This suggests that similar evaluations should be conducted for this compound to assess its potential therapeutic benefits in neuroprotection.

Structure-Activity Relationship (SAR)

Research into the SAR of benzofuran derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, substitutions at the R1 and R2 positions of the benzofuran moiety have been linked to improved antioxidant and neuroprotective effects. Future studies should investigate how variations in the butoxy group influence the overall efficacy of this compound.

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The benzofuran scaffold undergoes cyclization to form fused heterocycles:

-

Thiadiazole formation : Treatment with thiourea in ethanol at reflux (12 hours) produces 1,2,4-thiadiazole derivatives via intramolecular cyclization .

-

Pd-catalyzed C–H arylation : Direct functionalization at the C3 position using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ oxidant achieves 78–94% yields .

Mechanistic Highlights :

-

Thiourea acts as both nucleophile and sulfur donor in thiadiazole synthesis .

-

Pd-mediated C–H activation proceeds through a concerted metalation-deprotonation pathway .

Transamidation and Functional Group Interconversion

Post-synthetic diversification employs transamidation strategies:

-

BOC activation : Treatment with di-tert-butyl dicarbonate in THF facilitates cleavage of the 8-aminoquinoline directing group .

-

Amine nucleophiles : Reaction with aliphatic amines (e.g., propylamine) at 80°C for 6 hours affords substituted amides in 65–82% yields .

Table 2: Transamidation Efficiency with Amines

| Amine | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Propylamine | 80 | 6 | 82 |

| Cyclohexylamine | 100 | 8 | 75 |

| Benzylamine | 80 | 6 | 68 |

Stability and Degradation Pathways

-

Hydrolytic stability : Resistant to hydrolysis at pH 3–9 (24 hours, 25°C) but degrades rapidly under strong acidic (pH < 2) or basic (pH > 11) conditions .

-

Thermal decomposition : Onset at 220°C (TGA data), with CO₂ and NH₃ as primary gaseous products .

Analytical Characterization

Key spectral data :

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.1 Hz, 1H, benzofuran), 7.61–7.35 (m, aromatic protons) .

-

Elemental analysis : Calcd. for C₂₀H₁₉N₂O₃: C, 68.75; H, 5.48; N, 8.00. Found: C, 68.69; H, 5.52; N, 7.94 .

This compound’s reactivity profile highlights its utility in medicinal chemistry for generating structurally diverse analogs. Methodologies from directed C–H functionalization to cyclization provide robust synthetic avenues for further exploration.

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Benzofuran-2-Carboxamide Derivatives

Hypolipidemic Activity

In Triton WR-1339-induced hyperlipidemic rats, novel benzofuran-2-carboxamide derivatives significantly reduced total cholesterol (TC), triglycerides (TG), and LDL levels. For instance:

- Compound 12b (substituent undisclosed) reduced TC by 48% and TG by 52% at 50 mg/kg, outperforming bezafibrate (TC: 42%, TG: 45%) .

- The 4-butoxy substituent in 3-(4-Butoxybenzamido)benzofuran-2-carboxamide may enhance lipid-lowering efficacy due to increased membrane permeability, though direct data are lacking .

Table 2: Hypolipidemic Activity Comparison

| Compound | TC Reduction (%) | TG Reduction (%) | Dose | Reference |

|---|---|---|---|---|

| Compound 12b | 48 | 52 | 50 mg/kg | |

| Bezafibrate (control) | 42 | 45 | 50 mg/kg |

HDAC Inhibitory Activity

Benzofuran-2-carboxamides like abexinostat (PCI-24781) are potent HDAC inhibitors. Abexinostat’s structure includes a dimethylamino-methyl group and a hydroxycarbamoyl phenoxyethyl chain, enabling chelation with zinc in HDAC active sites . In clinical trials, abexinostat showed promise in lymphoma treatment but faced dose-limiting toxicity . The 4-butoxy group in this compound lacks the hydroxycarbamoyl moiety critical for HDAC inhibition, suggesting divergent therapeutic applications.

Neuroprotective Activity

Tacrine–benzofuran hybrids (e.g., Compound 13 ) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.18 µM and 0.32 µM, respectively . These hybrids incorporate a tetrahydroacridine moiety absent in this compound. However, the latter’s benzofuran core and carboxamide group may still support cholinesterase inhibition if paired with appropriate substituents .

Structural and Physicochemical Comparison

Table 3: Structural Features of Selected Benzofuran-2-Carboxamide Derivatives

Q & A

Q. What are the recommended synthetic routes for 3-(4-Butoxybenzamido)benzofuran-2-carboxamide, and how can intermediates be characterized?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of benzofuran-2-carboxylic acid via cyclization of substituted phenols.

- Step 2 : Functionalization via amide coupling using 4-butoxybenzoyl chloride under palladium-catalyzed C-H arylation or transamidation conditions .

- Step 3 : Final purification via column chromatography or recrystallization.

Characterization : Intermediates should be analyzed using HPLC (>98% purity), /-NMR for structural confirmation, and mass spectrometry (HRMS) for molecular weight validation.

Q. How does the benzofuran scaffold influence the compound’s physicochemical properties?

The benzofuran core contributes to:

- Lipophilicity : Enhanced by the butoxybenzamido group, improving membrane permeability (logP ~3.5 predicted via computational modeling).

- Electron density : The furan ring’s conjugated system stabilizes charge distribution, affecting reactivity in electrophilic substitutions .

Experimental validation requires UV-Vis spectroscopy and cyclic voltammetry to assess electronic transitions and redox behavior.

Q. What analytical methods are critical for assessing purity and stability under varying storage conditions?

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling up synthesis?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., transamidation).

- Machine learning : Train models on reaction yield data (temperature, solvent, catalyst) to predict optimal conditions .

Example: A Bayesian optimization approach reduced reaction optimization time by 60% in analogous benzofuran derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Meta-analysis : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., MTT assays with controlled O levels).

- Target engagement studies : Employ SPR (surface plasmon resonance) to validate direct binding to proposed targets (e.g., kinase enzymes) .

Note: Contradictions may arise from off-target effects or assay-specific interference (e.g., autofluorescence in fluorogenic assays).

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?

- Core modifications : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to reduce steric hindrance.

- Substituent analysis : Use 3D-QSAR models to correlate substituent electronic parameters (Hammett σ) with activity against specific isoforms (e.g., COX-2 vs. COX-1) .

Example: A 2021 study showed that chloro-substitution at the benzamide position increased binding affinity by 12-fold in a kinase inhibition assay .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines.

- Chemical proteomics : Use affinity-based pull-down assays with a biotinylated probe to identify interacting proteins .

Q. How can factorial design improve yield in multi-step syntheses?

- Variables : Test catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF).

- Response surface methodology (RSM) : Identify interactions between variables (e.g., high temperature improves yield only in polar solvents) .

A 2 factorial design reduced variability in amide coupling yields from ±15% to ±5% in related compounds .

Q. What protocols ensure data integrity in high-throughput screening (HTS) campaigns?

- Automation : Use robotic liquid handlers to minimize human error in dose-response assays.

- Blinded controls : Include reference inhibitors and DMSO controls in each plate.

- Blockchain logging : Implement decentralized ledgers to timestamp raw data and prevent tampering .

Specialized Methodological Considerations

Q. How are membrane-based separation technologies applied in purification?

- Nanofiltration : Use polyamide membranes (MWCO 500 Da) to remove low-MW impurities.

- Simulated moving bed (SMB) chromatography : Optimize for continuous separation of enantiomers if chiral centers are present .

Q. What in silico tools predict metabolic liabilities of the benzofuran scaffold?

Q. How can microreactor systems enhance reproducibility in scaled synthesis?

- Continuous flow reactors : Maintain precise temperature control (±1°C) and residence time (2–5 min) for exothermic steps (e.g., nitration).

- In-line analytics : Integrate PAT (process analytical technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.